molecular formula C23H20O3 B3070386 (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 1002798-81-3

(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B3070386
CAS No.: 1002798-81-3
M. Wt: 344.4 g/mol
InChI Key: QBSGVRMDMXPMIE-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl ring and a phenyl substituent on the propenone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methoxy groups and phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, lacking the methoxy and phenyl substituents.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl or methoxy groups.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and antioxidant properties.

Uniqueness

(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and a phenyl substituent enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-22-10-6-9-20(23(22)26-2)15-16-21(24)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSGVRMDMXPMIE-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-3-(2,3-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.